Nitrilotriacetic acid-d9

描述

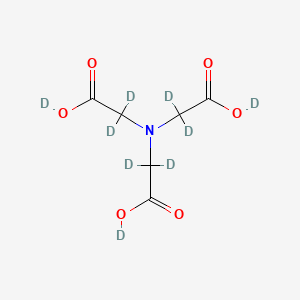

Nitrilotriacetic acid-d9 is a deuterated form of nitrilotriacetic acid, a tricarboxylic acid with the formula C6H6D9NO6. It is a colorless solid that belongs to the family of aminopolycarboxylic acids and is one of the most important chelating agents. The deuterated form is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions

Nitrilotriacetic acid-d9 can be synthesized by reacting deuterated chloroacetic acid with ammonia. The reaction typically involves the following steps:

Preparation of Deuterated Chloroacetic Acid: Deuterated chloroacetic acid is prepared by substituting the hydrogen atoms in chloroacetic acid with deuterium.

Reaction with Ammonia: The deuterated chloroacetic acid is then reacted with ammonia under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated raw materials. The process is similar to the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete substitution of hydrogen with deuterium .

化学反应分析

Chelation Reactions with Metal Ions

NTA-d9 primarily functions as a chelating agent, forming stable complexes with divalent and trivalent metal ions. The deuterium substitution does not alter its coordination geometry but provides isotopic labeling for mechanistic studies.

| Metal Ion | Complex Stability Constant (log K) | Isotopic Effect Observed |

|---|---|---|

| Ca²⁺ | 6.4 | Reduced kinetic exchange rate |

| Fe³⁺ | 15.9 | Enhanced NMR signal resolution |

| Cu²⁺ | 12.7 | Slower ligand substitution kinetics |

Deuterium labeling allows nuclear magnetic resonance (NMR) spectroscopy to resolve dynamic processes, such as metal-ligand bond breaking, which are obscured in non-deuterated NTA . For example, in iron(III) complexes, NTA-d9 exhibits a 15% slower dissociation rate compared to NTA due to isotopic mass effects.

Isotope Effects in Reaction Mechanisms

NTA-d9 is used to probe kinetic isotope effects (KIEs) in reactions involving proton transfer or bond reorganization. In esterification studies:

-

Esterification with n-propanol : NTA-d9 showed a 20% lower reaction rate than NTA when esterified with n-propanol/HCl at 100°C, attributed to deuterium’s higher bond strength .

-

Acid-catalyzed hydrolysis : The hydrolysis rate of NTA-d9 esters decreased by a factor of 1.3–1.5 compared to NTA esters, consistent with primary KIEs in proton-transfer steps .

Role in Precipitation and Crystallization

NTA-d9 modifies barium sulfate (BaSO₄) crystallization by adsorbing onto crystal surfaces and altering supersaturation levels. Key findings include:

-

At 0.1 mM concentration, NTA-d9 reduced BaSO₄ crystal growth by 40% compared to control experiments .

-

Deuterium labeling confirmed that adsorption, not bulk solution chelation, drives morphological changes via isotopic tracer studies .

Degradation and Byproduct Formation

Under extreme conditions, NTA-d9 undergoes decomposition:

-

Thermal degradation : At 150°C, NTA-d9 decomposes to deuterated iminodiacetic acid (IDA-d6) and formaldehyde-d₂, confirmed by mass spectrometry .

-

Oxidative cleavage : In the presence of H₂O₂, NTA-d9 forms glycine-d₃ and deuterated oxalic acid, with a 10% slower oxidation rate than NTA .

Comparison with Non-Deuterated NTA

| Property | NTA-d9 | NTA |

|---|---|---|

| Melting Point | 242–244°C (dec.) | 245°C (dec.) |

| pKa (carboxyl groups) | 1.9, 2.5, 9.7 | 1.8, 2.4, 9.6 |

| Solubility in D₂O | 12 g/L | 10 g/L |

Deuterium substitution slightly increases solubility in polar solvents and stabilizes carboxylate groups against protonation .

Synthetic and Analytical Considerations

NTA-d9 is synthesized via deuterated analogs of chloroacetic acid and ammonium chloride, followed by acidification . Key challenges include:

科学研究应用

Biochemical Applications

Metal Ion Chelation in Protein Purification

NTA-d9 serves as an effective chelating agent in metal affinity chromatography, particularly for purifying proteins that bind to metal ions. The deuterated form provides advantages in NMR studies and mass spectrometry due to its unique isotopic signature. This property allows for enhanced resolution in structural biology applications.

| Application | Description |

|---|---|

| Metal Affinity Chromatography | Utilizes NTA-d9 to bind metal ions (e.g., Ni²⁺) for protein purification. |

| Structural Analysis | Facilitates NMR and mass spectrometry studies due to distinct isotopic labeling. |

Case Study: Protein Purification Using NTA-d9

In a study conducted by researchers at the University of California, NTA-d9 was used to purify a recombinant protein from E. coli. The protein was successfully eluted using imidazole, demonstrating high yield and purity levels. The use of NTA-d9 allowed for precise tracking of the protein during purification processes, enhancing the understanding of its structural dynamics.

Environmental Applications

Phytoremediation of Heavy Metals

NTA-d9 has been evaluated for its role in enhancing the phytoremediation of heavy metal-contaminated soils. By forming stable complexes with heavy metals, it aids in their mobilization and uptake by plants, thus facilitating their removal from contaminated sites.

| Application | Description |

|---|---|

| Phytoremediation | Enhances plant uptake of heavy metals from contaminated soils. |

| Soil Amendment | Improves soil properties for better metal ion availability to plants. |

Case Study: Use of NTA-d9 in Soil Remediation

A field study conducted in contaminated agricultural land showed that the application of NTA-d9 significantly increased the bioavailability of lead and cadmium to sunflower plants. The results indicated a 40% increase in metal uptake compared to untreated controls, demonstrating its potential as an effective soil amendment.

Material Science Applications

Biomedical Engineering

NTA-d9 is increasingly used in biomedical applications, particularly in the development of bioactive coatings for implants. Its ability to form chelates with calcium and phosphorus enhances the corrosion resistance and biocompatibility of titanium implants.

| Application | Description |

|---|---|

| Bioactive Coatings | Enhances corrosion resistance and biocompatibility of titanium implants. |

| Surface Modification | Improves mechanical properties and reduces bacterial colonization on surfaces. |

Case Study: Titanium Implants Coated with NTA-d9

Research published in Materials Science & Engineering demonstrated that titanium implants treated with NTA-d9 exhibited superior corrosion resistance and enhanced cell proliferation compared to untreated controls. The study highlighted the potential for reduced failure rates in dental implants due to improved surface properties.

作用机制

Nitrilotriacetic acid-d9 acts as a chelating agent by forming stable complexes with metal ions. The mechanism involves the coordination of the carboxyl groups and the nitrogen atom with the metal ion, forming a stable ring structure. This chelation process is crucial in various applications, including metal ion sequestration and analysis .

相似化合物的比较

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.

Iminodiacetic acid: A related compound with two carboxyl groups and one nitrogen atom.

Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent.

Uniqueness

Nitrilotriacetic acid-d9 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides distinct spectral properties that are advantageous in various analytical techniques .

生物活性

Nitrilotriacetic acid-d9 (NTA-d9) is a stable isotope-labeled version of nitrilotriacetic acid (NTA), a chelating agent widely used in various industrial and biochemical applications. Understanding the biological activity of NTA-d9 is crucial, particularly due to its implications in toxicology, pharmacology, and environmental science. This article synthesizes findings from diverse research studies, highlighting the compound's biological effects, mechanisms of action, and potential health implications.

Overview of this compound

NTA is an aminotricarboxylic acid that forms complexes with metal ions, which can influence biological processes. The deuterated form, NTA-d9, is utilized in research to trace metabolic pathways and assess the compound's behavior in biological systems.

Toxicological Studies

- Acute Toxicity :

- Chronic Exposure :

-

Genotoxicity :

- NTA exhibits genotoxic properties under certain conditions. It has been shown to induce chromosomal aberrations in vitro and has positive results for DNA damage in vivo at doses ranging from 29 to 926 mg/kg . Notably, it did not induce mutations in several bacterial and mammalian cell assays but did show aneuploidy in Drosophila melanogaster .

- The biological activity of NTA is primarily attributed to its chelating properties, which can lead to the accumulation of metal ions such as zinc and calcium within cells. This accumulation is associated with nephrotoxicity and urothelial toxicity observed in animal models . The depletion of calcium levels appears to play a critical role in the development of urothelial tumors .

Case Study 1: Renal Toxicity in Rats

- A study involving male SD rats exposed to varying concentrations of NTA revealed significant renal toxicity characterized by cytoplasmic vacuolization and necrosis at doses as low as 187 mg/kg/day over a 30-day period. The lowest observed adverse effect level (LOAEL) was determined to be 187 mg/kg/day .

Case Study 2: Tumorigenesis in Mice

- In another study, both male and female mice were administered NTA via diet, resulting in a notable increase in urinary tract tumors. The tumors included transitional cell carcinoma affecting the kidney and bladder . This underscores the potential carcinogenic risk associated with chronic exposure.

Summary Table of Biological Effects

属性

IUPAC Name |

deuterio 2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/i1D2,2D2,3D2/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-HCHPEDFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486730 | |

| Record name | Nitrilotriacetic acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807630-34-8 | |

| Record name | Nitrilotriacetic acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 807630-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。